molecular formula C8H15NO3S B7578408 N-(1,1-dioxothian-3-yl)propanamide

N-(1,1-dioxothian-3-yl)propanamide

Cat. No.: B7578408
M. Wt: 205.28 g/mol
InChI Key: LTJWIDMONHJERK-UHFFFAOYSA-N
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Description

N-(1,1-dioxothian-3-yl)propanamide is a chemical compound characterized by the presence of a thian-3-yl group with two oxygen atoms attached, forming a dioxo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothian-3-yl)propanamide typically involves the reaction of thian-3-yl derivatives with propanamide under controlled conditions. One common method includes the use of thian-3-yl chloride, which reacts with propanamide in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 50-70°C to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothian-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert the dioxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,1-dioxothian-3-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,1-dioxothian-3-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various physiological effects, such as pain relief and seizure control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxothian-3-yl)propanamide is unique due to its specific dioxo-thian structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(1,1-dioxothian-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-2-8(10)9-7-4-3-5-13(11,12)6-7/h7H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJWIDMONHJERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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